6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde
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Overview
Description
6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzyloxy group attached to the benzothiazole ring, along with an aldehyde functional group at the 2-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Benzyl halides and nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6-(Benzyloxy)-1,3-benzothiazole-2-carboxylic acid.
Reduction: Formation of 6-(Benzyloxy)-1,3-benzothiazole-2-methanol.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde involves its interaction with specific molecular targets. The benzyloxy group and the aldehyde functional group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(Benzyloxy)-1,3-benzothiazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.
2-(Benzyloxy)-1,3-benzothiazole: The position of the benzyloxy group is different, affecting its chemical properties.
6-(Methoxy)-1,3-benzothiazole-2-carbaldehyde: The methoxy group replaces the benzyloxy group, potentially altering its reactivity and biological effects.
Uniqueness
6-(Benzyloxy)-1,3-benzothiazole-2-carbaldehyde is unique due to the presence of both the benzyloxy and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
185435-98-7 |
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Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-phenylmethoxy-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C15H11NO2S/c17-9-15-16-13-7-6-12(8-14(13)19-15)18-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
RLHADCQAIOMHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)C=O |
Origin of Product |
United States |
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